![molecular formula C12H20N4O2 B2821996 tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1784047-01-3](/img/structure/B2821996.png)
tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Description
This compound is a heterocyclic compound with a molecular weight of 238.29 . It is also known by its IUPAC name, tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate .
Synthesis Analysis
Based on the available literature, pyrazolo[3,4-b]pyridine derivatives, including the compound , have been synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a type of heterocyclic compound . The compound also contains a tert-butyl group, an amino group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it is known that pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.29 . The compound’s InChI Code is 1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3 .Scientific Research Applications
Reactivity and Derivative Synthesis
The reactivity of tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate and its derivatives has been a subject of study, demonstrating the compound's potential as a versatile building block in organic synthesis. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, noting their utility in generating biologically active compounds. They synthesized derivatives by reacting carboxylic acids chlorides with amine groups under specific conditions, leading to the formation of compounds with established structures based on spectral data, highlighting the compound's utility in synthesizing complex molecules with potential pharmacologic actions (Mironovich & Shcherbinin, 2014).
Application in Multigram Synthesis
The versatility of tert-butyl amino esters in organic synthesis is further illustrated by the work of Iminov et al. (2015), who developed a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This synthesis demonstrates the compound's role in facilitating reactions that yield pyrazoles, which are separated by column chromatography, indicating its applicability in large-scale synthesis of fluorinated pyrazole derivatives with potential industrial and pharmacological uses (Iminov et al., 2015).
Novel Compound Synthesis
Research by Ivanov et al. (2017) on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the compound's application in creating novel chemical entities. They introduced a method involving diazotization and subsequent reactions leading to ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, emphasizing its potential in synthesizing chemically unique structures for further study and application (Ivanov et al., 2017).
properties
IUPAC Name |
tert-butyl 3-amino-2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)14-15(4)10(8)13/h5-7,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMLOIDUXWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N(N=C2C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate |
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